Phenylphosphate disodium salt dihydrate

Description

Historical Context of Disodium (B8443419) Phenyl Phosphate (B84403) in Biochemical Inquiry

The historical significance of disodium phenyl phosphate is deeply intertwined with the development of clinical enzymology and food safety testing. In the mid-20th century, researchers sought reliable methods to measure the activity of phosphatases in biological samples, which was becoming recognized as an important diagnostic marker.

One of the earliest and most influential applications was in the King and Armstrong method for determining serum alkaline phosphatase activity. jaypeedigital.comjaypeedigital.comexceldiag.com This method, once a staple in clinical chemistry, utilized disodium phenyl phosphate as the substrate. capes.gov.br The amount of phenol (B47542) liberated by the enzyme in a set period was measured colorimetrically, providing a quantitative assessment of enzyme activity, which could then be correlated with various disease states, particularly of the liver and bone. jaypeedigital.comexceldiag.com The activity was often expressed in King-Armstrong units, defined as the amount of enzyme that liberates 1 mg of phenol in a specific time under defined conditions. jaypeedigital.comjaypeedigital.com

Another critical historical application was in the dairy industry. In the 1930s, Kay and Graham developed a test to verify the proper pasteurization of milk. researchgate.netresearchgate.netlupinepublishers.comoup.com This test was based on the principle that alkaline phosphatase, an enzyme naturally present in raw milk, is destroyed at temperatures slightly above those required to kill common pathogens. researchgate.netoup.com Disodium phenyl phosphate was employed as the substrate; if the milk was properly pasteurized, the alkaline phosphatase would be inactive, and no phenol would be released. researchgate.netncats.ioncats.io The presence of phenol indicated incomplete pasteurization or contamination with raw milk. researchgate.netncats.ioncats.io This method, and its subsequent refinements like the Scharer rapid phosphatase test, became a cornerstone of quality control in the dairy industry. researchgate.netlupinepublishers.com

Contemporary Significance as a Research Tool Compound

While newer substrates and techniques have been developed, disodium phenyl phosphate continues to be a relevant and valuable tool in modern academic research for several reasons, including its well-understood reaction mechanism and cost-effectiveness.

Its primary contemporary use remains in enzyme assays . It is a versatile substrate for both alkaline and acid phosphatases, allowing researchers to study the activity of these enzymes in a wide range of biological contexts. chemiis.comscispace.comaijr.org The basic principle of detecting the liberated phenol is still widely applied, often with more advanced detection methods.

Detailed Research Applications:

Colorimetric and Spectrophotometric Assays: Disodium phenyl phosphate is a key component in numerous commercially available assay kits for measuring acid and alkaline phosphatase activity. exceldiag.comxn--80aabqbqbnift4db.xn--p1ai These assays are used in diverse research areas, from studying enzyme kinetics to screening for enzyme inhibitors. The liberated phenol is often reacted with a chromogenic agent, such as 4-aminoantipyrine, to produce a colored product that can be easily quantified using a spectrophotometer. jaypeedigital.comjaypeedigital.comexceldiag.comxn--80aabqbqbnift4db.xn--p1aikarger.com

Continuous Enzyme Assays: Researchers have developed continuous spectrophotometric assays using disodium phenyl phosphate. These methods allow for the real-time monitoring of phenol production, providing detailed kinetic data such as the initial reaction velocity. This is particularly useful for in-depth studies of enzyme mechanisms and the effects of inhibitors or activators. nih.gov

Advanced Analytical Techniques: The utility of disodium phenyl phosphate has been extended to more sophisticated analytical platforms. For instance, it has been used as a substrate in capillary electrophoresis-based enzyme assays, which allow for the separation and quantification of different phosphatase isoenzymes with very high sensitivity. mdpi.com More recently, it has been employed in the development of PhenolCEST MRI, a technique that uses the liberated phenol as a contrast agent for the magnetic resonance imaging of acid phosphatase activity. nih.gov

Fragment-Based Drug Discovery: Beyond its role as a simple substrate, phenyl phosphate has been used as a molecular fragment in fragment-based drug discovery. ncats.ioncats.io This approach involves screening small chemical fragments for weak binding to a biological target. The phenyl phosphate fragment has been utilized in the design of inhibitors for targets like the Src SH2 domain, which is involved in cell signaling and is a target for cancer therapy. ncats.ioncats.io

The following table summarizes some of the research applications of disodium phenyl phosphate:

| Application Area | Principle | Detection Method | Key Findings/Advantages | References |

|---|---|---|---|---|

| Historical Clinical Assays (King-Armstrong) | Measures alkaline phosphatase activity in serum. | Colorimetric detection of phenol. | Established a standard unit for phosphatase activity. | jaypeedigital.com, jaypeedigital.com, capes.gov.br, exceldiag.com |

| Milk Pasteurization Testing (Kay-Graham) | Detects residual alkaline phosphatase in milk. | Colorimetric detection of phenol. | Ensured the safety and quality of pasteurized milk. | ncats.io, ncats.io, researchgate.net, researchgate.net, lupinepublishers.com, oup.com |

| Modern Enzyme Kinetics | Serves as a substrate for acid and alkaline phosphatases. | Spectrophotometry, colorimetry. | Allows for the determination of kinetic parameters (Km, Vmax). | nih.gov, researchgate.net, aijr.org |

| Capillary Electrophoresis | Enzymatic reaction in-capillary with subsequent separation. | Electrochemical or fluorescence detection of phenol. | High-sensitivity detection and isoenzyme separation. | mdpi.com |

| PhenolCEST MRI | Enzymatic release of phenol for MRI contrast. | Magnetic Resonance Imaging. | Enables spatial mapping of enzyme activity in vitro. | nih.gov |

| Fragment-Based Drug Discovery | Phenyl phosphate acts as a chemical starting point. | Biophysical binding assays (e.g., X-ray crystallography). | Aids in the design of inhibitors for therapeutically relevant targets. | ncats.io, ncats.io |

The enduring presence of disodium phenyl phosphate in the scientific literature and in laboratory protocols is a testament to its fundamental utility. From its early role in establishing routine clinical diagnostics and ensuring food safety to its current use in sophisticated analytical techniques and drug discovery, this compound has proven to be a versatile and reliable tool for biochemical investigation.

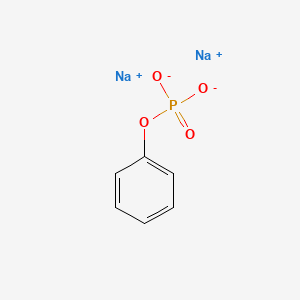

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3279-54-7 |

|---|---|

Molecular Formula |

C6H7NaO4P |

Molecular Weight |

197.08 g/mol |

IUPAC Name |

disodium;phenyl phosphate |

InChI |

InChI=1S/C6H7O4P.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9); |

InChI Key |

YXDQIUYZDWYOQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)O.[Na] |

Other CAS No. |

3279-54-7 |

Related CAS |

701-64-4 (Parent) |

Origin of Product |

United States |

Investigations into Phosphatase Enzymology Utilizing Disodium Phenyl Phosphate

Substrate Utilization by Alkaline Phosphatases

Alkaline phosphatases (ALPs) are a group of enzymes that exhibit optimal activity at alkaline pH levels. wikipedia.orgebi.ac.uk They are widespread in nature and play significant roles in various physiological processes, including bone mineralization and nutrient absorption. nih.gov Disodium (B8443419) phenyl phosphate (B84403) is a commonly used substrate for the in vitro characterization of ALP activity.

Elucidation of Enzyme Kinetics and Catalytic Mechanisms

The hydrolysis of phosphate esters by alkaline phosphatase is understood to proceed through a two-step mechanism involving the formation of a covalent phosphoserine intermediate. bohrium.com The catalytic process is facilitated by the presence of metal ions, typically zinc and magnesium, within the active site. ebi.ac.ukresearchgate.net Studies utilizing substrates like p-nitrophenyl phosphate, a compound structurally similar to disodium phenyl phosphate, have revealed that the reaction can be at least partially diffusion-controlled. nih.gov This suggests that the rate of the reaction is influenced by the diffusion rates of the substrate and product. nih.gov

The catalytic mechanism of E. coli alkaline phosphatase involves three metal ions. researchgate.net A metal-activated water molecule deprotonates a serine residue, which then acts as a nucleophile, attacking the phosphate group of the substrate. ebi.ac.uk This leads to the formation of a phosphoserine intermediate and the release of the alcohol moiety (phenol in the case of disodium phenyl phosphate). ebi.ac.uk Subsequently, a water molecule, activated by another metal ion, hydrolyzes the phosphoserine intermediate, releasing inorganic phosphate and regenerating the active enzyme. ebi.ac.uk

Studies of Isoenzyme Specificity and Activity Profiles

Alkaline phosphatase exists in various forms known as isoenzymes, which are encoded by different genes and exhibit tissue-specific expression patterns. nih.gov The primary isoenzymes in humans include those originating from the liver, bone, intestine, and placenta. nih.govallinahealth.org These isoenzymes, while catalyzing the same fundamental reaction, can differ in their kinetic properties and physical characteristics. nih.gov

Disodium phenyl phosphate has been effectively employed as a substrate to differentiate and quantify the activity of ALP isoenzymes. For instance, a method combining capillary electrophoresis with an on-capillary enzyme-catalyzed reaction using disodium phenyl phosphate has been developed to measure ALP isoenzymes in individual fibroblast cells from mouse bone marrow. nih.gov This technique allows for the separation and subsequent detection of products generated by different ALP isoenzymes within a single cell. nih.gov

The activity profiles of various ALP isoenzymes can be distinguished based on their differential inhibition by certain compounds. For example, levamisole (B84282) is a known inhibitor of tissue-nonspecific (liver/bone/kidney) and intestinal alkaline phosphatases. researchgate.netdrugbank.com Such specific inhibitors are invaluable tools in conjunction with substrates like disodium phenyl phosphate to determine the relative contributions of different isoenzymes to the total ALP activity in a given sample.

Table 1: Characteristics of Major Human Alkaline Phosphatase Isoenzymes

| Isoenzyme | Primary Tissue Source(s) | Key Characteristics |

|---|---|---|

| Tissue-Nonspecific (TNSALP) | Liver, Bone, Kidney | Crucial for skeletal mineralization. nih.govresearchgate.net |

| Intestinal (IALP) | Intestine | Involved in nutrient absorption. nih.gov |

| Placental (PALP) | Placenta | Expressed at high levels during pregnancy. wikipedia.orgresearchgate.net |

Impact of Environmental Factors on Enzyme Performance (pH, Buffer, Temperature)

The catalytic activity of alkaline phosphatase is profoundly influenced by environmental conditions such as pH, the composition of the buffer system, and temperature. As their name suggests, alkaline phosphatases function optimally in alkaline environments. wikipedia.org Studies using p-nitrophenyl phosphate have shown that the activity of bovine intestinal mucosal alkaline phosphatase increases significantly as the pH is raised from 7.0 to 9.0. The optimal pH for alkaline phosphatase activity can vary depending on the substrate and its concentration. researchgate.net

Temperature is another critical factor governing the rate of the enzymatic reaction. For human alkaline phosphatase isoenzymes, a linear relationship (following the Arrhenius equation) between activity and temperature is observed between 20°C and 37°C. nih.gov Within this range, an increase in temperature leads to a decrease in the apparent Michaelis constant (Km) for the substrate, indicating a higher affinity of the enzyme for the substrate at higher temperatures. nih.govresearchgate.net However, at excessively high temperatures, the enzyme will denature, leading to a rapid loss of activity. bepls.com For instance, soil alkaline phosphatase activity increases up to 70°C, beyond which denaturation occurs. bepls.com

The choice of buffer can also impact the measured enzyme activity. Different buffer systems can influence the ionization state of amino acid residues in the active site of the enzyme and interact with the substrate, thereby affecting the enzyme's catalytic efficiency.

Table 2: Influence of pH on Bovine Intestinal Mucosal Alkaline Phosphatase Activity with p-Nitrophenyl Phosphate

| pH | Relative Enzyme Activity |

|---|---|

| 7.0 | Base Level |

| 7.5 | Increased |

| 8.0 | Further Increased |

| 8.5 | Continued Increase |

| 9.0 | Substantial Increase |

Data derived from qualitative descriptions in the cited source.

Substrate Utilization by Acid Phosphatases

Acid phosphatases (ACPs) are a group of phosphatases that display optimal activity in acidic environments, typically between pH 4 and 6. colby.edu They are found in a variety of tissues and play a role in processes such as the mobilization of phosphate reserves in plants. colby.edu

Kinetic Characterization in Aqueous and Micellar Systems

Disodium phenyl phosphate is a suitable substrate for characterizing the kinetics of acid phosphatases. A continuous spectrophotometric assay has been developed for determining the initial rate of acid phosphatase-catalyzed hydrolysis of phenyl phosphate. nih.gov This method allows for the direct measurement of enzyme activity in an acidic solution without the need for stopping the reaction. nih.gov

This assay has been successfully applied to determine the kinetic constants (Km and kcat) for human prostatic acid phosphatase in both aqueous solutions and in sodium bis(2-ethylhexyl)sulfosuccinate (AOT)-isooctane-water reverse micelles across a pH range of 3.8 to 5.7. nih.gov The ability to study enzyme kinetics in micellar systems is particularly valuable as it can provide insights into how the enzyme might behave in the microenvironment of a biological membrane.

Enzyme Distribution and Activity Heterogeneity Investigations

The measurement of acid phosphatase activity using disodium phenyl phosphate can be used to investigate the distribution and heterogeneity of the enzyme in various biological samples. For example, the activity of acid phosphatase has been measured in human seminal fluid using this substrate. researchgate.net Such studies can provide information on the typical levels of enzyme activity in different bodily fluids and tissues. By comparing the activity levels in different samples or under different conditions, researchers can gain insights into the physiological or pathological state of the tissue of origin. The use of a standardized substrate like disodium phenyl phosphate allows for the comparison of results across different studies and laboratories.

Exploration of Enzyme Induction and Regulation

The synthesis and activity of phosphatases are tightly controlled processes within cells. Disodium phenyl phosphate has been employed as a substrate to probe the mechanisms of enzyme induction, where the presence of a substrate leads to an increase in the concentration of the enzyme that acts upon it, and to understand the regulatory pathways governing phosphatase synthesis.

Substrate-Dependent Enzyme Induction in Established Cell Cultures

Table 1: Effect of Phenyl Phosphate on Alkaline Phosphatase Activity in BS-C-I Cells

| Condition | Mean Alkaline Phosphatase Activity (Arbitrary Units) | Percentage Increase |

| Control (without phenyl phosphate) | 0.116 | N/A |

| With phenyl phosphate | 0.173 | ~50% |

This interactive table summarizes the findings on substrate induction in BS-C-I cell cultures. researchgate.net

Regulatory Aspects of Phosphatase Synthesis

The regulation of phosphatase synthesis is a complex process involving various cellular signals and pathways. Studies utilizing substrates like disodium phenyl phosphate have shed light on these regulatory dynamics. For instance, investigations in the BS-C-I cell line have shown that substrate induction and repression by certain amino acids are interconnected regulatory mechanisms. Specifically, the induction of alkaline phosphatase by phenyl phosphate was found to be mutually antagonistic with repression by L-cyst(e)ine. researchgate.net

Further insights into the general mechanisms of enzyme induction, which can be contextually applied to phosphatases, come from studies using other inducers. For example, hormonal induction of alkaline phosphatase in human cell cultures is blocked by puromycin, an inhibitor of protein synthesis. nih.gov This indicates that the induction process requires the de novo synthesis of the enzyme protein. nih.gov Additionally, the process is sensitive to actinomycin (B1170597) D, an inhibitor of RNA synthesis, during the initial hours of induction, suggesting that the synthesis of a stable messenger RNA template is a prerequisite for the increased enzyme production. nih.gov These findings support a model where regulatory agents, including substrates, can influence the transcription and translation of the phosphatase gene, thereby controlling the cellular level of the enzyme.

Comparative Studies with Other Phosphatase Substrates

Disodium phenyl phosphate is one of many substrates used to assay phosphatase activity. Its properties are often compared with other phosphate esters to understand enzyme specificity and kinetics. These comparative studies are essential for selecting the appropriate substrate for a given experimental context.

Alkaline phosphatase, for example, is known to hydrolyze a wide range of phosphate monoesters. nih.gov However, the efficiency of hydrolysis and the suitability of a substrate for specific assays can vary. For instance, in the determination of 5'-nucleotidase activity, both disodium phenyl phosphate and sodium β-glycerophosphate have been studied and compared for their ability to inhibit alkaline phosphatase. nih.gov

Another commonly used substrate is p-nitrophenyl phosphate (pNPP). While both disodium phenyl phosphate and pNPP are effective substrates for many phosphatases, differences in their hydrolysis can reveal subtleties in enzyme specificity. Some forms of phosphorylase phosphatase, for example, readily dephosphorylate pNPP but are unable to act on synthetic phosphopeptide substrates that mimic the phosphorylation sites of natural proteins. researchgate.net This highlights that simple artificial substrates like pNPP or disodium phenyl phosphate may not always reflect the enzyme's activity towards its physiological, more complex substrates. researchgate.net The choice of substrate—whether a simple aromatic phosphate ester or a more complex phosphoprotein—can therefore differentially influence the observed enzymatic activity. nih.gov

Table 2: Comparison of Phosphatase Substrates

| Substrate | Chemical Class | Typical Use | Notes |

| Disodium phenyl phosphate | Aromatic phosphate ester | General phosphatase activity assays, including for acid and alkaline phosphatases. wikipedia.orgresearchgate.netnih.gov | Product (phenol) can be measured to determine enzyme activity. wikipedia.orgnih.gov |

| p-Nitrophenyl phosphate (pNPP) | Aromatic phosphate ester | Chromogenic substrate for alkaline and acid phosphatases. researchgate.net | Hydrolysis yields a yellow product (p-nitrophenol) that is easily quantified by spectrophotometry. researchgate.net |

| Sodium β-glycerophosphate | Aliphatic phosphate ester | Substrate for various phosphatases; used in studies of bone mineralization and as an inhibitor. nih.gov | Used in studies of alkaline phosphatase transphosphorylation activity. nih.gov |

| Phosphopeptides | Phosphorylated peptides | Used to study the specificity of protein phosphatases towards their natural substrates. researchgate.netnih.gov | More closely mimic physiological substrates but can be resistant to dephosphorylation by some phosphatase forms. researchgate.net |

This interactive table provides a comparative overview of disodium phenyl phosphate and other common phosphatase substrates.

Methodological Development for Phosphatase Activity Assessment with Disodium Phenyl Phosphate

Electrophoretic and Electrochemical Detection Systems

Beyond traditional spectrophotometry, more advanced analytical platforms have been developed that couple the enzymatic reaction of disodium (B8443419) phenyl phosphate (B84403) with electrophoretic separation or electrochemical sensing. These methods offer enhanced sensitivity and the ability to analyze complex samples, such as single cells or isoenzyme mixtures.

Capillary electrophoresis (CE) has been employed as a powerful technique for separating and determining alkaline phosphatase isoenzymes. nih.gov In a novel approach, ALP isoenzymes from individual mouse bone marrow fibroblast cells were separated by CE. nih.gov The method involves injecting a single cell into the capillary, where it is lysed. nih.gov The ALP isoenzymes are then partially separated by applying a high voltage. nih.gov Following this pre-separation, the enzymes are allowed to react with disodium phenyl phosphate, which is included as the substrate in the running buffer. nih.gov As the separated isoenzyme zones migrate through the capillary, they catalyze the hydrolysis of the substrate into phenol (B47542). nih.gov This on-capillary reaction amplifies the signal, as a single enzyme molecule can convert many substrate molecules into the detectable product, phenol. nih.gov The resulting zones of phenol are then detected at the outlet of the capillary, providing a profile of the isoenzyme activity in the original cell. nih.gov This combination of separation and enzymatic amplification allows for extremely low detection limits, reaching as low as 3.5 x 10 mol/L. nih.govmdpi.com

Electrochemical methods provide a highly sensitive alternative for quantifying the phenol produced from the enzymatic hydrolysis of disodium phenyl phosphate. Amperometric biosensors have been developed that can directly measure ALP activity. mdpi.com These sensors operate by electrochemically oxidizing the phenol product at the surface of an electrode held at a constant potential. nih.govmdpi.com The resulting oxidation current is directly proportional to the phenol concentration, and thus to the ALP activity. mdpi.com

This principle has been integrated into single-use, disposable biosensors that allow for a one-step detection of ALP. mdpi.com Furthermore, the technique has been refined for use with capillary electrophoresis, where an end-capillary amperometric detector, such as a carbon fiber microdisk electrode, is used to quantify the phenol emerging from the capillary. nih.gov Other electrochemical techniques, such as differential pulse voltammetry, have also been applied to determine ALP activity in human serum by detecting the phenol product. jlu.edu.cn These electrochemical approaches offer advantages of high sensitivity, potential for miniaturization, and cost-effectiveness. mdpi.commdpi.com

Standardization and Validation of Assay Protocols

The standardization and validation of assay protocols using disodium phenyl phosphate are crucial for ensuring the reliability, reproducibility, and accuracy of phosphatase activity measurements. This involves the systematic optimization of reaction parameters and the thorough characterization of the assay's performance.

Optimization of Reaction Parameters (pH, Temperature, Substrate Concentration)

The enzymatic hydrolysis of disodium phenyl phosphate by phosphatases is significantly influenced by several key reaction parameters, including pH, temperature, and the concentration of the substrate itself. The optimization of these parameters is a critical step in the development of a robust and sensitive assay.

pH Optima: Alkaline phosphatases (ALP) exhibit their highest activity in an alkaline environment. exceldiag.com The optimal pH for ALP activity using disodium phenyl phosphate as a substrate is consistently reported to be around pH 10.0. exceldiag.com At this pH, the enzyme maintains a conformation that is most favorable for substrate binding and catalysis. Deviations from this optimal pH can lead to a significant decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site.

Influence of Temperature: Like most enzymatic reactions, the rate of hydrolysis of disodium phenyl phosphate increases with temperature, up to a certain point. Studies on soil alkaline phosphatase have shown that activity can increase with temperatures rising from 20°C to as high as 70°C. bepls.commasujournal.org However, beyond the optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity. bepls.commasujournal.org The relationship between temperature and enzyme activity is often described by the Arrhenius equation, and the temperature coefficient (Q10), which measures the rate of change of a biological or chemical system as a consequence of increasing the temperature by 10°C, has been calculated for alkaline phosphatase in various soil types. bepls.commasujournal.org

Interactive Data Table: Effect of Temperature on Alkaline Phosphatase Activity in Different Soil Types

| Temperature (°C) | Alfisol I (µg of 4-nitrophenol (B140041) g⁻¹ soil h⁻¹) | Vertisol I (µg of 4-nitrophenol g⁻¹ soil h⁻¹) |

| 20 | 27.4 | 68.2 |

| 30 | 54.8 | 121.5 |

| 40 | 101.8 | 230.1 |

| 50 | 214.1 | 412.8 |

| 60 | 348.2 | 589.4 |

| 70 | 560.6 | 450.3 |

| 80 | 149.3 | 189.7 |

| 90 | 89.9 | 102.6 |

Note: Data adapted from a study on soil alkaline phosphatase activity using a p-nitrophenyl phosphate substrate, which is structurally similar to disodium phenyl phosphate and provides a relevant illustration of temperature effects. bepls.com

Substrate Concentration and Michaelis-Menten Kinetics: The concentration of disodium phenyl phosphate directly affects the rate of the enzymatic reaction, following Michaelis-Menten kinetics. researchgate.netcolby.eduresearchgate.net At low substrate concentrations, the reaction rate is proportional to the substrate concentration. As the concentration increases, the enzyme's active sites become saturated with the substrate, and the reaction rate approaches its maximum velocity (Vmax). The Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax, is a crucial parameter for characterizing the enzyme's affinity for the substrate. For alkaline phosphatase with the similar substrate p-nitrophenyl phosphate, Km values have been reported in the millimolar range. nih.gov

Sensitivity and Detection Limit Enhancements in Modern Assays

Continuous efforts in assay development have led to significant improvements in the sensitivity and detection limits of phosphatase activity measurements. Modern assays have moved beyond simple colorimetric detection to employ more sophisticated techniques that offer enhanced performance.

The traditional method for measuring phosphatase activity with disodium phenyl phosphate involves the colorimetric determination of the liberated phenol. exceldiag.com While reliable, the sensitivity of this method can be limited. Modern approaches have focused on signal amplification and the use of alternative detection technologies to lower the limit of detection (LOD).

Electrochemical methods, for instance, offer a highly sensitive alternative for detecting the phenol product of the enzymatic reaction. mdpi.com Capillary electrophoresis coupled with electrochemical detection has been used to measure alkaline phosphatase activity with a mass detection limit as low as 3.5 x 10⁻²¹ mol/L. nih.gov

Fluorescence-based assays have also gained prominence due to their inherent sensitivity. These assays can be designed in a "turn-on" or "turn-off" fashion, where the enzymatic reaction leads to a measurable change in fluorescence intensity. mdpi.com Various fluorogenic substrates have been developed for this purpose, and some methods have reported detection limits in the range of 0.01 to 0.04 U/L. nih.gov

Interactive Data Table: Comparison of Detection Limits in Modern Phosphatase Assays

| Assay Technique | Substrate/Probe | Limit of Detection (LOD) | Reference |

| Colorimetric | p-Aminophenyl phosphate | 0.94 mU/mL | nih.gov |

| Electrochemical | p-Aminophenol phosphate | 0.043 U/L | mdpi.com |

| Fluorescence | Hemicyanine dye-mimic NIR probe | 0.042 U/L | nih.gov |

| Chemiluminescence | Dihydroxyacetone | 3.8 x 10⁻¹⁹ moles | nih.gov |

| Novel Enzymatic Biochemical ("AP test") | Not specified | 3.5 mU/L | iosrjournals.orgresearchgate.net |

| Capillary Electrophoresis-Electrochemical | Disodium phenyl phosphate | 3.5 x 10⁻²¹ mol/L | nih.gov |

These advancements in assay technology have enabled the detection of very low levels of phosphatase activity, which is crucial for various applications, from clinical diagnostics to environmental monitoring. The choice of assay often depends on the required sensitivity, the sample matrix, and the available instrumentation.

Mechanistic and Theoretical Studies Involving Disodium Phenyl Phosphate

Elucidation of Enzymatic Hydrolysis Mechanisms

The cleavage of the P-O bond in phosphate (B84403) esters is a central reaction in biology, and disodium (B8443419) phenyl phosphate is frequently used to study the enzymes that catalyze this process, known as phosphatases.

The enzymatic hydrolysis of phenyl phosphate dianion, the form of the compound prevalent at physiological pH, is a model for understanding phosphoryl-transfer reactions. In these reactions, a phosphoryl group is transferred from the donor (phenyl phosphate) to an acceptor, which is typically a water molecule in hydrolysis. The process involves the cleavage of the P-O bond to the phenolate (B1203915) leaving group. nih.gov

Studies on the hydrolysis of phosphate monoesters like phenyl phosphate provide insight into the transition state of the reaction. As the P-O bond is partially cleaved, a negative charge builds up on the phenolate oxygen atom. nih.gov The extent of this charge development in the transition state is proportional to the extent of bond cleavage. nih.gov While early theories postulated the existence of a free metaphosphate intermediate, strong evidence from stereochemical studies on similar molecules indicates that the hydrolysis proceeds with a complete inversion of configuration, which argues against a free metaphosphate intermediate in these reactions. nih.gov The rate of spontaneous, uncatalyzed hydrolysis of phenyl phosphate dianion is exceedingly slow, highlighting the profound catalytic power of phosphatases, which can accelerate this reaction by many orders of magnitude. nih.gov Human protein tyrosine phosphatases, for example, can enhance the hydrolysis rate of phosphorylated tyrosine residues (structurally similar to phenyl phosphate) by approximately 17 orders of magnitude. nih.gov

In biochemical research, disodium phenyl phosphate functions as a classic substrate for various phosphatases, effectively acting as a phosphate donor to water in hydrolysis reactions catalyzed by these enzymes. Both acid and alkaline phosphatases are known to hydrolyze a wide range of phosphomonoesters, including phenyl phosphate. scirp.org The compound is considered a preferred substrate for acid phosphatases, alongside other aryl phosphates like p-nitrophenyl phosphate and naphthyl phosphates. scirp.org

The kinetics of phosphatase-catalyzed hydrolysis of such substrates are widely studied to characterize enzyme activity and mechanism. For instance, the kinetics of alkaline phosphatase-catalyzed hydrolysis of a similar compound, disodium p-nitrophenyl phosphate, have been shown to be at least partially diffusion-controlled. nih.gov The versatility of disodium phenyl phosphate as a substrate allows it to be used in assays to compare the activity of phosphatases from different sources and under various conditions, such as changes in pH. scirp.org In these enzymatic reactions, ATP is often involved, not through simple hydrolysis, but by directly transferring one of its phosphate groups to a substrate, a fundamental mechanism for which phenyl phosphate can serve as a model reactant. youtube.com

Molecular Interactions and Binding Dynamics

The distinct chemical moieties of disodium phenyl phosphate—the aromatic ring and the phosphate group—make it a useful tool for studying specific molecular interactions that are crucial in cell signaling and molecular recognition.

The phenyl phosphate fragment is structurally analogous to phosphotyrosine, a key post-translational modification recognized by Src Homology 2 (SH2) domains in vital protein-protein interactions. nih.gov SH2 domains are modules found in over 110 human proteins that mediate cellular signaling by binding to specific phosphotyrosine-containing peptide sequences. nih.gov The phosphate group is crucial for this binding. nih.gov

In fragment-based drug discovery, small, simple molecules (fragments) are screened to identify those that bind to a protein target. The phenyl phosphate moiety can be considered a high-affinity fragment for the phosphotyrosine binding pocket of SH2 domains. Research efforts have used phosphotyrosine itself as a starting fragment to design more complex and potent ligands. nih.gov By building upon this core structure, researchers can develop inhibitors that target specific SH2 domains, such as that of the E3 ligase suppressor of cytokine signaling 2 (SOCS2). nih.gov These studies underscore the importance of the phosphate-aromatic ring combination for recognition at the SH2 domain's binding site.

The negatively charged phosphate group of monoester dianions like phenyl phosphate is a target for recognition by metal ions and their coordination complexes. This interaction is foundational for developing sensors and probes for phosphate-containing biomolecules. mdpi.com Various transition and lanthanide metal ions, when chelated with specific ligands, can selectively bind to phosphates. mdpi.com For example, metal complexes involving ions like Zr⁴⁺ can form stable complexes with phosphate groups, an interaction that has been exploited for biosensing applications. mdpi.com The strong chelating properties of phosphates for certain metal ions can be used in detection assays, where the displacement of a reporter molecule from a metal complex by a phosphate-containing analyte generates a signal. nih.gov

Computational and Spectroscopic Investigations

Theoretical and spectroscopic methods provide a molecular-level understanding of the structure and properties of disodium phenyl phosphate. Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy have been used to record the vibrational spectra of solid disodium phenyl phosphate. stthomas.ac.in

Computational studies, using methods such as Hartree-Fock ab initio calculations, have been employed to compute the vibrational wavenumbers of the compound. stthomas.ac.in These theoretical calculations help in the assignment of the experimentally observed vibrational bands. stthomas.ac.in For instance, a unique scaling factor is often applied to the calculated wavenumbers to better match the experimental values, accounting for systematic errors in the calculations. stthomas.ac.in Such studies have also investigated the molecule's optimized geometry and its adsorption behavior on silver surfaces through Surface-Enhanced Raman Scattering (SERS), revealing interactions of both the phenyl ring and the phosphate group with the surface. stthomas.ac.in

Table 1: Selected Experimental and Theoretical Vibrational Frequencies for Disodium Phenyl Phosphate

| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|---|

| Phenyl ring C-H stretch | 3071 | 3069 | 3075 |

| Phenyl ring C-C stretch | 1591 | 1594 | 1590 |

| P-O stretch (ester) | 1271 | 1270 | 1275 |

| PO₃²⁻ symmetric stretch | 988 | 990 | 992 |

| Phenyl ring trigonal bend | 1007 | 1009 | 1010 |

Data derived from vibrational spectroscopic studies and ab initio calculations. stthomas.ac.in

Ab Initio Calculations and Vibrational Spectroscopy Analysis of the Compound

The molecular structure and vibrational properties of disodium phenyl phosphate have been investigated through a combination of experimental spectroscopic techniques and theoretical ab initio calculations. Studies have utilized Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to record the vibrational spectra of the compound in its solid phase. These experimental findings are complemented by computational methods, such as Hartree-Fock (HF) calculations, to provide a deeper understanding of the molecule's fundamental vibrations. stthomas.ac.in

Ab initio calculations, specifically using the Hartree-Fock method with a 6-31G basis set, have been employed to compute the vibrational wavenumbers of disodium phenyl phosphate. stthomas.ac.in Such calculations first determine the optimized molecular geometry corresponding to the minimum energy state. The absence of imaginary wavenumbers in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. stthomas.ac.in To better align the theoretical data with experimental results, it is common practice to apply a scaling factor to the computed wavenumbers; for instance, a scale factor of 0.8929 has been used in these types of calculations. stthomas.ac.in

The analysis of the experimental FT-IR and FT-Raman spectra, in conjunction with the scaled theoretical wavenumbers, allows for a detailed assignment of the vibrational modes of the molecule. This includes identifying vibrations associated with the phenyl ring and the phosphate group. stthomas.ac.in For example, surface-enhanced Raman scattering (SERS) studies have been used to examine the interaction of disodium phenyl phosphate with silver surfaces, revealing information about the orientation of the molecule upon adsorption. stthomas.ac.in The comparison between theoretical and experimental data provides a robust assignment of the fundamental vibrational modes.

Below is a table comparing the experimental and theoretically calculated vibrational wavenumbers for selected modes of disodium phenyl phosphate.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| Phenyl Ring C-H Stretch | 3071 | 3072 | 3085 | Aromatic C-H stretching |

| Phenyl Ring C-C Stretch | 1591 | 1594 | 1605 | Aromatic ring stretching |

| P-O Stretch (Ester) | 1292 | 1295 | 1300 | Asymmetric P-O-C stretching |

| PO₂⁻ Stretch | 1110 | 1108 | 1115 | Symmetric PO₂⁻ stretching |

| Phenyl Ring In-plane Bend | 1009 | 1010 | 1012 | Ring breathing mode |

| O-P-O Bend | 558 | 560 | 565 | O-P-O bending mode |

| Data compiled from theoretical and experimental values reported in spectroscopic studies. stthomas.ac.in |

Theoretical Modeling of Phosphate Interactions within Molecular Systems

Theoretical modeling is a powerful tool for understanding the non-covalent interactions of phosphate groups, like the one in disodium phenyl phosphate, within larger molecular systems. These models use computational methods to simulate and analyze the forces that govern how phosphate moieties bind to other molecules, which is crucial for fields ranging from materials science to molecular biology. wisdomlib.orgresearchgate.net The primary interactions involving phosphate groups are electrostatic interactions and van der Waals forces. wisdomlib.orgnih.gov

Molecular dynamics (MD) and Monte Carlo simulations are common techniques used to model these systems. wisdomlib.org These simulations can predict how phosphate ions interact with polymers, for example, by calculating changes in system volume or determining the proximity and geometry of binding. In simulated aqueous environments, the high dielectric constant of water significantly dampens coulombic (electrostatic) interactions, highlighting the dominant role of van der Waals forces in the binding of larger phosphate ions. wisdomlib.org

Force fields, which are sets of parameters used to calculate potential energy in molecular simulations, are optimized by fitting them to experimental data or quantum mechanical calculations. nih.gov For phosphate groups, these parameters are crucial for accurately modeling interactions. For instance, the Lennard-Jones parameters, which describe non-bonded interactions, can be adjusted to better reproduce experimental data such as solubility limits. nih.gov Studies on disodium phosphate have shown that slight adjustments to the radius parameter for interactions between phosphate's oxygen and sodium ions can lead to significant changes in calculated solubility, demonstrating the sensitivity and importance of accurate parameterization. nih.gov

Quantum chemical calculations, such as those at the MP2 level of theory, are used to study interactions in simpler model systems, like the binding between a phosphate anion and a phenylguanidinium (B1229882) cation. researchgate.net These studies analyze optimized structures, binding energies, and the topology of the electron density to characterize the nature of the interactions, such as the formation of specific hydrogen bonding patterns between the phosphate oxygens and donor groups on the interacting molecule. researchgate.net

| Modeling Technique | System Studied | Key Interactions Analyzed | Typical Findings |

| Molecular Dynamics | Phosphate ions with polymer (Sevelamer Hydrochloride) | Electrostatic, van der Waals | Van der Waals forces dominate in aqueous media; amine groups form "cages" around the phosphate. wisdomlib.org |

| Molecular Dynamics | Disodium Phosphate in water | Electrostatic, van der Waals | Solubility is highly sensitive to Lennard-Jones parameters for sodium-phosphate interactions. nih.gov |

| Quantum Mechanics (MP2) | Phosphate anion with phenylguanidinium cation | Hydrogen bonding, electrostatic | Identifies specific, favorable binding geometries and calculates strong interaction energies. researchgate.net |

Decomposition and Hydrolysis Mechanisms in Controlled Environments

The decomposition and hydrolysis of organophosphorus esters, including disodium phenyl phosphate, are fundamental chemical processes that can proceed through several mechanisms depending on the environmental conditions, particularly pH. viu.ca Hydrolysis is a primary degradation pathway for these compounds and generally involves the conversion of a phosphate tri- or di-ester to its corresponding derivative through nucleophilic substitution. viu.ca

Two main cleavage sites are possible during the hydrolysis of a phenyl phosphate ester:

P-O Cleavage : The bond between the phosphorus atom and the phenoxy group's oxygen is broken.

C-O Cleavage : The bond between the phenyl ring's carbon and the ester oxygen is broken.

The predominant mechanism is highly dependent on the pH of the solution. Base-catalyzed hydrolysis typically favors P-O cleavage, where a hydroxide (B78521) ion acts as the nucleophile attacking the electrophilic phosphorus center. viu.ca This reaction proceeds through a direct displacement, SN2-like mechanism, without the formation of a stable pentavalent intermediate. viu.ca Conversely, neutral or acid-catalyzed hydrolysis tends to favor C-O cleavage, which is also an SN2 reaction where the phosphate anion serves as the leaving group. viu.ca

In addition to hydrolysis, thermal decomposition can occur through mechanisms like cis-elimination. acs.org This pathway is particularly relevant for phosphate esters and results in the formation of phosphoric acid and an alkene. However, the presence of different bonds within the molecule, such as P-N versus P-O bonds, can significantly alter the preferred decomposition route. P-O containing compounds are more prone to cis-elimination, while compounds with P-N bonds may favor hydrolysis. acs.org The specific mechanism has a profound impact on the resulting decomposition products. acs.org

The rate of hydrolysis is also influenced by the electronic properties of the substituent groups. Electron-withdrawing groups attached to the phosphorus atom or on the phenyl ring can enhance the rate of hydrolysis by making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. viu.ca

| Condition | Predominant Cleavage Site | Mechanism | Influencing Factors |

| Basic (Alkaline) | P-O | SN2-like nucleophilic substitution at phosphorus | Concentration of hydroxide ions |

| Neutral / Acidic | C-O | SN2-like nucleophilic substitution at carbon | pH, stabilization of leaving group |

| Thermal | P-O | cis-elimination | Molecular architecture (P-O vs P-N bonds) |

Applications of Disodium Phenyl Phosphate in Broader Biochemical and Analytical Research

Studies in Food Science and Quality Control

In the realm of food science, disodium (B8443419) phenyl phosphate (B84403) is a crucial component in ensuring the safety and quality of dairy products through its application in the alkaline phosphatase (ALP) test.

Pasteurization is a critical heat treatment process used to eliminate pathogenic microorganisms in milk and other dairy products. The effectiveness of this process is paramount for public health. Disodium phenyl phosphate serves as a key reagent in the widely used Scharer test to verify the adequacy of pasteurization cornell.eduresearchgate.net.

The principle of this test relies on the fact that the enzyme alkaline phosphatase (ALP), which is naturally present in raw milk, is destroyed at temperatures slightly above those required for pasteurization cornell.edudairyknowledge.in. Therefore, the absence or presence of active ALP serves as an indicator of whether the milk has been properly pasteurized. In this assay, disodium phenyl phosphate acts as a substrate for any residual ALP in the milk sample cornell.eduresearchgate.net. If the pasteurization process was incomplete, the ALP will hydrolyze the disodium phenyl phosphate, liberating phenol (B47542) cornell.edudairyknowledge.in. The released phenol is then reacted with a color-producing reagent, typically 2,6-dichloroquinone-chloroimide, to form a colored compound, indophenol (B113434) blue iosrjournals.org. The intensity of the resulting color is proportional to the amount of active ALP present and, by extension, indicates the degree of pasteurization failure cornell.edu. A result of greater than 1 microgram of phenol per mL of milk is generally indicative of improper pasteurization cornell.edu.

Table 1: Role of Disodium Phenyl Phosphate in Pasteurization Assessment

| Component | Function |

| Disodium Phenyl Phosphate | Substrate for Alkaline Phosphatase (ALP) |

| Alkaline Phosphatase (ALP) | Enzyme present in raw milk; inactivated by proper pasteurization |

| Phenol | Product of ALP-catalyzed hydrolysis of disodium phenyl phosphate |

| Indicator Reagent | Reacts with phenol to produce a measurable color change |

Beyond verifying the initial pasteurization process, the alkaline phosphatase test using disodium phenyl phosphate is also a valuable tool for detecting post-pasteurization contamination (PPC) dairyknowledge.in. PPC can occur when raw milk or other contaminants are introduced to the pasteurized product, reintroducing microorganisms.

Since raw milk contains active ALP, its addition to pasteurized milk will result in a positive phosphatase test. The sensitivity of this test allows for the detection of as little as 0.1% raw milk contamination in a pasteurized sample cornell.edu. A positive result in a product that previously tested negative for ALP is a strong indicator of contamination after the pasteurization step. This makes the assay an essential part of quality control programs in the dairy industry, helping to ensure the microbiological safety and shelf-life of products.

Role in Analytical Chemistry Standards and Reagents

The utility of disodium phenyl phosphate extends into the field of analytical chemistry, where it is employed as a reagent and a standard.

Disodium phenyl phosphate is widely used as a reagent in various chemical and diagnostic analyses, primarily for the detection and quantification of phosphatase activity. Phosphatases are a broad group of enzymes that remove phosphate groups from their substrates, and their activity is relevant in numerous biological and pathological processes.

In clinical diagnostics, assays using disodium phenyl phosphate can be employed to measure the activity of acid and alkaline phosphatases in biological samples such as serum. The principle is the same as in the milk pasteurization test: the amount of phenol liberated from the substrate is measured, providing a quantitative assessment of enzyme activity. This information can be valuable in diagnosing and monitoring various conditions, including liver and bone diseases.

In addition to its role as an enzymatic substrate, disodium phenyl phosphate can also be used in the preparation of standards for the determination of phosphorus content in various samples. Due to its stable and well-defined chemical composition, it can be used to create solutions with a known concentration of phosphorus. These standard solutions are then used to calibrate analytical instruments and validate methods for phosphorus analysis, such as colorimetric techniques olympianwatertesting.com. Gravimetric and potentiometric methods are also used for phosphorus determination, where a stable compound like disodium phenyl phosphate can serve as a reliable reference material olympianwatertesting.comyoutube.com.

Research into Phosphate Metabolism in Biological Systems

Disodium phenyl phosphate serves as a valuable tool in research aimed at understanding phosphate metabolism. Its primary role in this context is as a substrate for studying the activity and kinetics of phosphatases, which are key enzymes in the regulation of phosphate-containing compounds in biological systems.

Phosphatases play a crucial role in a multitude of cellular processes, including signal transduction, energy metabolism, and the regulation of protein function. By providing a readily available and easily measurable substrate, disodium phenyl phosphate allows researchers to investigate the properties of these enzymes in detail. For instance, it has been used in studies to determine the kinetic constants (Km and kcat) of acid phosphatases nih.gov.

Furthermore, disodium phenyl phosphate has been utilized as an inhibitor of alkaline phosphatase in studies focused on the activity of other enzymes, such as 5'-nucleotidase, in human serum nih.gov. This allows for the specific measurement of the target enzyme's activity without interference from alkaline phosphatase. While not a direct tracer of phosphate pathways, its use in characterizing the enzymes that govern phosphate transfer provides fundamental insights into the broader mechanisms of phosphate metabolism. The study of how different phosphatases interact with this substrate under various conditions helps to elucidate their specific roles within complex metabolic networks.

Q & A

What are the primary enzymatic research applications of disodium phenyl phosphate, and how is it methodologically integrated into assays?

Disodium phenyl phosphate is widely used as a substrate in alkaline phosphatase (ALP) and acid phosphatase assays. In colorimetric methods, ALP catalyzes its dephosphorylation, producing a phenol derivative detectable via absorbance changes (e.g., at 405 nm for p-nitrophenyl phosphate analogs). This allows direct quantification of enzyme activity . For kinetic studies, it serves as a substrate in Michaelis-Menten experiments, where varying its concentration enables determination of Km and Vmax using Lineweaver-Burk or Eadie-Hofstee plots .

What experimental design considerations are critical for optimizing disodium phenyl phosphate concentration in enzyme kinetic studies?

A robust design involves:

- Dose-response curves : Test a range of concentrations (e.g., 0.1–10 mM) to capture substrate saturation.

- Controls : Include negative controls (enzyme-free) and blanks (substrate-free) to account for non-specific hydrolysis.

- Replicates : Triplicate measurements to assess reproducibility.

- Buffer compatibility : Ensure phosphate buffers do not interfere with the reaction (use Tris or HEPES instead) .

Data should be analyzed using nonlinear regression for Michaelis-Menten parameters or linear transformations for Lineweaver-Burk plots .

How can researchers address discrepancies in enzyme activity data when using disodium phenyl phosphate?

Common pitfalls and solutions:

- Purity verification : Confirm substrate purity via HPLC or NMR, as impurities may inhibit enzymes .

- Interfering substances : Test for chelators (e.g., EDTA) that affect metal-dependent phosphatases.

- Buffer pH : Adjust to the enzyme’s optimal range (e.g., pH 9.8 for ALP) .

- Temperature control : Use thermostatted cuvettes to minimize activity fluctuations .

What are the best practices for storing disodium phenyl phosphate to ensure long-term stability?

While specific data for disodium phenyl phosphate is limited, general guidelines for phosphate salts apply:

- Storage : Keep in airtight containers at room temperature (20–25°C), protected from moisture.

- Shelf life : Extrapolated from disodium phosphate analogs, stability may extend up to 24 months under optimal conditions .

- Reconstitution : Prepare fresh solutions in deionized water and avoid prolonged exposure to light .

How does disodium phenyl phosphate compare as a substrate in colorimetric versus fluorometric phosphatase assays?

- Colorimetric : Directly measures phenol release (e.g., at 405 nm), suitable for high-throughput screening but limited by lower sensitivity (detection limit ~0.1 U/L) .

- Fluorometric : Uses derivatives like 4-methylumbelliferyl phosphate for higher sensitivity (detection limit ~0.01 U/L), but requires specialized equipment and quenching controls .

- Choice criteria : Balance sensitivity, equipment availability, and cost .

What analytical methods and standards ensure the purity of disodium phenyl phosphate in research?

- Purity verification :

- HPLC : Reverse-phase chromatography with UV detection (e.g., 210 nm).

- Titration : Acid-base titration to quantify free phosphate impurities.

- Standards : Follow USP/ACS guidelines for reagent-grade chemicals, which specify ≤0.5% impurities .

How can researchers assess the toxicological profile of disodium phenyl phosphate when primary data is limited?

- Class-based extrapolation : Use organophosphate toxicity data (e.g., neurotoxicity mechanisms) with adjustments for structural differences .

- In silico models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict LD50 or EC50 values.

- In vitro assays : Test cytotoxicity in hepatocyte or neuronal cell lines as a preliminary screen .

What is the role of disodium phenyl phosphate derivatives in drug development, such as combretastatin analogs?

Disodium phenyl phosphate is a precursor in synthesizing prodrugs like combretastatin A-4 phosphate, which is hydrolyzed in vivo to its active form. Structural modifications (e.g., aromatic substituents) enhance solubility and tumor-targeting efficacy. Methodologically, stability studies in plasma and tumor homogenates are critical to validate release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.